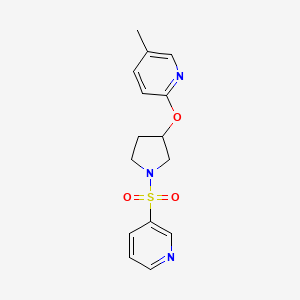

4-Chloro-3-methoxy-phenyl isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-3-methoxy-phenyl isothiocyanate” is a type of aryl isothiocyanate . Aryl isothiocyanates are a class of organic compounds that contain a phenyl group attached to an isothiocyanate functional group .

Synthesis Analysis

The synthesis of “this compound” can be achieved from the corresponding aniline . Aniline is an organic compound with the formula C6H5NH2. It is the simplest aromatic amine .

Scientific Research Applications

Organic Synthesis Applications

One notable application of isothiocyanate derivatives is in organic synthesis, where they serve as key intermediates for constructing complex molecular structures. A study highlighted the peculiar reactivity of isothiocyanates with antiaromatic pentaphenylborole, leading to unusual seven-membered BNC5 heterocycles and fused bicyclic systems. This indicates the potential for synthesizing novel organic compounds through unique reactivity pathways (Huang & Martin, 2016).

Corrosion Inhibition

Isothiocyanates, including derivatives similar in structure to 4-Chloro-3-methoxy-phenyl isothiocyanate, have been explored for their corrosion inhibition properties. A specific study demonstrated the effectiveness of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a mixed inhibitor for mild steel corrosion in hydrochloric acid medium, showcasing high inhibition efficiency and suggesting a potential application in protecting metal surfaces (Bentiss et al., 2009).

Chemical Reactivity and Interactions

Isothiocyanates' interactions with other chemical entities have been studied to understand their reactivity and potential applications further. For instance, the reaction of isothiocyanates with pentaphenylborole revealed different outcomes compared to isocyanates, producing complex heterocyclic structures. This study suggests that isothiocyanates can engage in unique chemical reactions, leading to novel compounds and materials (Huang & Martin, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-methoxy-phenyl isothiocyanate is the amino terminal of peptides . This compound is similar to phenyl isothiocyanate, which is used in the Edman degradation, a process of sequencing amino acids in a peptide . In this process, the isothiocyanate reacts with the amino terminal of the peptide, creating a derivative that can be cleaved and identified .

Mode of Action

This compound interacts with its targets through a process similar to the Edman degradation . It reacts with the amino terminal of a peptide to create a phenylthiocarbamoyl derivative . This derivative is then cleaved under less harsh acidic conditions, creating a cyclic compound of phenylthiohydantoin PTH-amino acid .

Biochemical Pathways

It is known that isothiocyanates can participate in various reactions, including dehydration reactions of alcohols . They are also used in the synthesis of various biologically important heterocyclic compounds .

Pharmacokinetics

The compound’s molecular weight of 16521 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of this compound is the cleavage of the peptide at the amino terminal, leaving two constituents of the peptide . This allows for the sequencing of the peptide without damaging the protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction with the amino terminal of a peptide requires certain acidic conditions

properties

IUPAC Name |

1-chloro-4-isothiocyanato-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSOZGGQBYVYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C=S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904137.png)

![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2904146.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)